4-Chloro-N-(chloromethyl)benzamide
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Overview
Description
4-Chloro-N-(chloromethyl)benzamide is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloromethyl)benzamide typically involves the chlorination of benzamide derivatives. One common method includes the reaction of 4-chlorobenzamide with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using thionyl chloride and formaldehyde in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(chloromethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under basic conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-N-(chloromethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(chloromethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: Similar structure but lacks the chloromethyl group.
4-Chlorothiobenzamide: Contains a sulfur atom instead of the oxygen in the amide group.
4-(Chloromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
4-Chloro-N-(chloromethyl)benzamide is unique due to the presence of both a chlorine atom and a chloromethyl group on the benzene ring. This dual substitution allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
39104-62-6 |
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Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
4-chloro-N-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,5H2,(H,11,12) |
InChI Key |
QWXIFZVBLGZTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCl)Cl |
Origin of Product |
United States |
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